molecular formula C8H15NO4S B13365571 (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide

Cat. No.: B13365571
M. Wt: 221.28 g/mol
InChI Key: HXFFTFHXFUEYPB-HTQZYQBOSA-N
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Description

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a tetrahydrothiophene ring, a morpholine ring, and a hydroxyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxyl group and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene: Lacks the 1,1-dioxide group.

    (3S,4S)-3-Hydroxy-4-piperidinetetrahydrothiophene 1,1-dioxide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring, morpholine ring, and hydroxyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H15NO4S/c10-8-6-14(11,12)5-7(8)9-1-3-13-4-2-9/h7-8,10H,1-6H2/t7-,8-/m1/s1

InChI Key

HXFFTFHXFUEYPB-HTQZYQBOSA-N

Isomeric SMILES

C1COCCN1[C@@H]2CS(=O)(=O)C[C@H]2O

Canonical SMILES

C1COCCN1C2CS(=O)(=O)CC2O

Origin of Product

United States

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